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N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfonamide group and a benzyl moiety. The chemical formula for this compound is , and it has a molecular weight of approximately 291.37 g/mol . The presence of both the benzyl and methylamino groups enhances its solubility and biological activity, making it a compound of interest in medicinal chemistry.
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide exhibits significant biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) pathways. These pathways are crucial for various cellular processes, including growth, proliferation, and survival. Inhibitors of PI3K have therapeutic potential in treating cancer and other diseases characterized by aberrant cell signaling . The compound's ability to modulate kinase activity positions it as a candidate for further pharmacological studies.
The synthesis of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide typically involves several steps:
These methods allow for the efficient production of this compound while maintaining high purity levels .
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide has potential applications in various fields:
Interaction studies involving N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide focus on its binding affinity to various targets within the PI3K signaling pathway. These studies are crucial for determining its efficacy and specificity as an inhibitor. Preliminary results suggest that the compound effectively competes with ATP-binding sites on PI3K enzymes, leading to reduced kinase activity .
Several compounds share structural similarities with N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide. Here are some notable examples:
The uniqueness of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide lies in its specific combination of functional groups that enhance both solubility and biological activity, particularly as a PI3K inhibitor. This makes it a promising candidate for further investigation in drug development compared to its analogs.
The synthesis of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide follows established multi-step organic synthesis protocols that have been developed for pyridine sulfonamide derivatives [2]. The compound, with molecular formula C14H17N3O2S and molecular weight 291.37 g/mol, represents a complex heterocyclic sulfonamide requiring systematic synthetic approaches [2].
The most prevalent synthetic pathway begins with the preparation of 4-(methylamino)pyridine as the core heterocyclic building block [1]. This starting material exhibits specific physical properties including a melting point of 124-125 degrees Celsius and demonstrates solubility in water, acetone, ethanol, ether and benzene [1]. The synthetic route typically involves sequential functionalization steps to introduce both the sulfonamide moiety and the N-benzyl-N-methyl substituents.
Multi-step synthesis approaches for related pyridine sulfonamide compounds have demonstrated the effectiveness of convergent strategies [6] [11]. These methodologies involve the preparation of distinct molecular fragments that are subsequently coupled through established organic transformations. The pyridine ring system serves as the central scaffold, with sulfonamide incorporation achieved through sulfonylation reactions [9] [10].
| Synthetic Step | Starting Material | Product | Typical Yield Range |
|---|---|---|---|
| Core Formation | 4-methylaminopyridine | Sulfonylated intermediate | 70-85% |
| N-alkylation | Sulfonamide intermediate | N-benzyl derivative | 65-80% |
| Final methylation | N-benzyl intermediate | Target compound | 75-90% |
The synthesis of structurally related compounds has employed dienamine intermediates and condensation reactions with sulfonamide-containing amines [6]. These approaches have achieved yields ranging from 72-88% for the final cyclization and functionalization steps [6]. The methodology allows for the incorporation of various substituents at the nitrogen atom of the pyridine moiety through appropriate choice of amine coupling partners [6].
Advanced synthetic strategies have incorporated one-pot telescoped processes for related pyridine sulfonamide derivatives [6]. These streamlined approaches combine multiple synthetic transformations in a single reaction vessel, improving overall efficiency while maintaining high product purity [6]. The development of such methods represents significant progress in the field of heterocyclic sulfonamide synthesis.
The formation of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves several key mechanistic pathways that have been elucidated through detailed mechanistic studies of related sulfonamide synthesis reactions [9] [12] [31]. The primary mechanistic consideration involves the nucleophilic substitution at sulfur centers during sulfonamide bond formation.
The fundamental mechanism for sulfonamide formation follows an SN2-type pathway where the amine nucleophile attacks the electrophilic sulfur center of sulfonyl chloride intermediates [12] [15]. This process is facilitated by the elimination of hydrogen chloride, which requires appropriate base catalysis to drive the reaction to completion [15]. The reaction mechanism involves initial formation of a tetrahedral intermediate at the sulfur center, followed by elimination of the leaving group [12].
Detailed mechanistic investigations have revealed that sulfonamide formation exhibits kinetically controlled processes involving N-silylamine attack at sulfur with subsequent elimination of silyl halide intermediates [12]. The reaction pathway demonstrates higher exothermicity when fluoride leaving groups are employed compared to chloride systems, suggesting enhanced thermodynamic favorability [12].
For pyridine-containing sulfonamides, electronic effects play crucial roles in determining reaction rates and selectivity [26] [27]. The electron-donating methylamino substituent at the 4-position of the pyridine ring influences the nucleophilicity of nitrogen centers and affects subsequent alkylation reactions [1]. The basic nature of the pyridine nitrogen, with a pKa value of 9.65, creates specific electronic environments that impact reaction mechanisms [1].
| Mechanistic Step | Activation Energy | Rate-Determining Factor | Electronic Influence |
|---|---|---|---|
| Sulfonyl chloride formation | High | Chloride elimination | Electron-withdrawing effects |
| Nucleophilic attack | Moderate | Amine nucleophilicity | Pyridine basicity |
| Deprotonation | Low | Base strength | Steric hindrance |
Recent mechanistic studies have demonstrated that electrochemical oxidative coupling provides alternative pathways for sulfonamide synthesis [31]. These investigations reveal that thiol substrates undergo complete anodic oxidation to disulfides within the first 20 seconds of reaction, followed by amine oxidation to radical cation intermediates [31]. The subsequent reaction sequence involves sulfenamide formation through radical coupling, followed by consecutive oxidation steps to generate the final sulfonamide product [31].
The mechanism for N-alkylation steps involves standard nucleophilic substitution pathways where the sulfonamide nitrogen acts as a nucleophile toward alkyl halide electrophiles [8] [19]. The presence of multiple nitrogen centers in the target compound requires careful control of reaction conditions to achieve selective alkylation at the desired positions [8]. Steric and electronic factors influence the regioselectivity of these transformations [19].
Advanced mechanistic understanding has been achieved through cyclic voltammetry studies that provide insights into oxidation potentials of different coupling partners and intermediates [31]. These electrochemical investigations demonstrate that disulfide formation occurs at approximately 0.5 volts, amine radical generation at 1.5 volts, and subsequent oxidations at 2.0 and 2.6 volts [31].
Optimization of reaction conditions for N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide synthesis requires systematic evaluation of solvent systems and catalytic approaches [16] [20] [32]. The choice of reaction medium significantly influences both reaction rates and product selectivity in sulfonamide synthesis [20] [22].
Solvent optimization studies for related sulfonamide synthesis have demonstrated that tert-amyl alcohol provides superior results compared to traditional organic solvents [20]. This alcohol-based system facilitates improved Lewis acid solubility and enables efficient sulfonyl fluoride activation [20]. The reaction can be conducted in aqueous media, although organic solvents generally provide better yields and selectivity [20].
For pyridine sulfonamide synthesis, dichloromethane has emerged as an optimal solvent choice for key transformation steps [21] [18]. Reaction optimization studies indicate that 1,2-dichloroethane at room temperature provides the best yields for sulfenamide formation, with minimized formation of disulfide byproducts [18]. The combination of appropriate solvent selection with controlled temperature conditions proves crucial for maximizing reaction efficiency [18].
| Solvent System | Temperature Range | Typical Yield | Reaction Time |
|---|---|---|---|
| Dichloromethane | 0-25°C | 75-85% | 2-4 hours |
| tert-Amyl alcohol | 20-40°C | 80-90% | 1-3 hours |
| Dimethylformamide | 40-60°C | 70-80% | 3-6 hours |
| Aqueous systems | 20-80°C | 60-75% | 4-8 hours |
Catalyst optimization represents a critical aspect of synthetic development [16] [20]. Calcium triflimide has demonstrated exceptional performance as a Lewis acid catalyst for sulfonyl fluoride activation, providing improved organic solubility and reduced cost compared to alternative triflimide systems [20]. The triflimide salts show enhanced solubility characteristics that directly correlate with reaction extent and product formation [20].
Recent developments in catalyst systems have incorporated deep eutectic solvents as environmentally benign reaction media [14]. Copper-catalyzed processes utilizing triarylbismuthines, sodium metabisulfite, and nitro compounds in deep eutectic solvent systems provide sustainable synthesis routes [14]. These green chemistry approaches eliminate the need for volatile organic compounds while maintaining high catalytic efficiency [14].
Microwave-assisted and ultrasound-assisted synthesis techniques have been successfully implemented for related sulfonamide compounds [17]. These energy-efficient methods enable reactions in aqueous media under ambient conditions, yielding target compounds in high purity without requiring extensive purification procedures [17]. The application of these advanced techniques represents significant progress in sustainable synthetic methodology [17].
Electrochemical approaches provide catalyst-free alternatives for sulfonamide synthesis [16] [31]. These methods employ convergent paired electro-organic synthesis protocols that eliminate the need for toxic oxidants, halogens, and external catalysts [16]. The electrochemical activation of commodity chemicals enables challenging synthetic transformations under mild and environmentally benign conditions [31].
Purification of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide requires specialized techniques adapted to the compound's physicochemical properties and the nature of synthetic impurities [21] [23] [24]. The compound's molecular weight of 291.37 g/mol and the presence of multiple nitrogen functionalities influence purification strategy selection [2].
Flash column chromatography represents the primary purification method for sulfonamide compounds [21]. Optimization studies indicate that gradient elution systems using ethyl acetate and pentane mixtures provide effective separation [21]. Typical purification protocols employ 5% to 40% ethyl acetate in pentane gradients, with retention factor values of approximately 0.27 for N-benzyl sulfonamide derivatives [21].
Crystallization techniques offer alternative purification approaches, particularly for compounds exhibiting favorable crystallization properties [23] [25]. Recrystallization from ethyl acetate has proven effective for related pyridine sulfonamide compounds, providing high purity products suitable for analytical characterization [23]. The crystallization process typically involves dissolution in hot ethyl acetate followed by controlled cooling to promote crystal formation [23].
| Purification Method | Purity Achieved | Recovery Yield | Time Required |
|---|---|---|---|
| Flash chromatography | 95-98% | 85-92% | 2-4 hours |
| Recrystallization | 98-99% | 75-85% | 4-8 hours |
| HPLC purification | >99% | 80-90% | 1-2 hours |
| Solid-phase extraction | 90-95% | 88-95% | 30-60 minutes |
High-performance liquid chromatography provides the highest purity levels for sulfonamide compounds [24]. Analytical methods utilizing Shim-Pack VP-ODS columns with methanol and acetic acid-water mobile phases achieve excellent resolution for sulfonamide derivatives [24]. The detection wavelength of 270 nanometers provides optimal sensitivity for these compounds [24].
Advanced purification techniques include solid-phase extraction using functionalized silica gel sorbents [24]. Novel mixed-mode functionalized ferrocene sorbents demonstrate excellent selectivity for sulfonamide compounds, effectively retaining polar and nonpolar interferents while allowing efficient elution of target compounds [24]. Sample flow rates of 2 milliliters per minute with 100 milligrams of sorbent provide optimal purification conditions [24].
Yield maximization strategies focus on reaction condition optimization and synthetic route selection [32] [34]. Statistical approaches including design of experiments methodologies enable systematic optimization of multiple variables simultaneously [32]. Response surface methodology identifies optimal parameter combinations that maximize product yield while minimizing byproduct formation [32].
The implementation of convergent synthetic strategies significantly improves overall synthesis efficiency [34]. These approaches involve coupling of fragments with similar complexity, reducing the total number of synthetic steps and improving cumulative yields [34]. Late-stage functionalization methods minimize the loss of valuable intermediates during lengthy synthetic sequences [34].
Process optimization studies demonstrate that careful attention to reaction stoichiometry, temperature control, and reaction time significantly impacts final yields [32] [37]. Bayesian optimization algorithms provide data-driven approaches for identifying optimal reaction conditions with minimal experimental effort [32]. These computational methods consistently outperform traditional optimization approaches in both efficiency and consistency [32].
The thermal stability characteristics of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide can be inferred from comparative studies of structurally related compounds and fundamental thermal degradation principles governing sulfonamide derivatives. Thermal analysis techniques including thermogravimetric analysis, differential scanning calorimetry, and derivative thermogravimetry provide essential data for understanding decomposition behavior [1] [2] [3].
Sulfonamide compounds generally exhibit distinct thermal degradation patterns characterized by multiple decomposition stages. Primary degradation typically initiates through cleavage of the sulfonamide bridge (-SO₂-NH-) moiety, which represents the most thermally labile component of the molecular structure [4]. The thermal degradation of sulfonamides in controlled environments follows first-order kinetic behavior, with activation energies ranging from 80-150 kilojoules per mole depending on substituent effects [2] [3].
Based on structural analogues, N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide likely demonstrates thermal stability up to approximately 200°C before significant decomposition occurs [5]. The presence of the benzyl substituent enhances thermal stability compared to primary sulfonamides, as benzyl sulfonamide analogues show decomposition points exceeding 200°C [5].
The thermal degradation pathway involves multiple competing mechanisms:
Primary Decomposition (180-220°C): Initial cleavage of the S-N bond connecting the sulfonamide bridge to the nitrogen substituents [4]. This process generates sulfur dioxide (SO₂) extrusion as a primary decomposition product [6] [4].
Secondary Decomposition (220-280°C): Fragmentation of the pyridine ring system and benzyl moiety, producing nitrogen oxides, carbon oxides, and various aromatic degradation products [1] [7].
Tertiary Decomposition (>280°C): Complete mineralization of organic components to carbon dioxide, water, nitrogen oxides, and sulfur oxides [1].
| Parameter | Estimated Value | Temperature Range (°C) |
|---|---|---|
| Onset Decomposition Temperature | 185-195 | - |
| Peak Decomposition Temperature | 210-230 | - |
| Activation Energy (Ea) | 95-125 kJ/mol | 180-250 |
| Frequency Factor (A) | 10¹²-10¹⁴ s⁻¹ | 180-250 |
| Reaction Order (n) | 0.8-1.2 | 180-250 |
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide exhibits limited aqueous solubility characteristics typical of substituted pyridine sulfonamides. The molecular architecture incorporates both hydrophilic and lipophilic regions, creating amphiphilic properties that influence dissolution behavior [8] [9].
Structurally related sulfonamide derivatives demonstrate low water solubility, typically less than 5-7 micrograms per milliliter under standard conditions [9] [10]. The presence of the methylamino group at the 4-position of the pyridine ring enhances hydrogen bonding capacity, potentially improving aqueous solubility compared to unsubstituted analogues [11].
The compound demonstrates enhanced solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide [11] [8]. Pyridine derivatives generally exhibit excellent miscibility with most organic solvents due to their aromatic character and nitrogen heteroatom [12] [13].
High Solubility Solvents (>10 mg/mL):
Moderate Solubility Solvents (1-10 mg/mL):
Low Solubility Solvents (<1 mg/mL):
Cyclodextrin complexation represents a viable approach for improving aqueous solubility, as demonstrated with structurally related sulfonamide derivatives [9] [10]. Hydroxypropyl-β-cyclodextrin shows particular effectiveness in enhancing sulfonamide solubility through inclusion complex formation [9].
| Solvent System | Predicted Solubility (mg/mL) | Primary Interaction |
|---|---|---|
| Water (25°C) | 0.1-0.5 | Hydrogen bonding |
| Dimethyl sulfoxide | 50-100 | Dipolar interactions |
| Methanol | 10-25 | Hydrogen bonding |
| Ethanol | 5-15 | Hydrogen bonding |
| Acetone | 3-8 | Dipolar interactions |
| Chloroform | 2-6 | π-π interactions |
| Hexane | <0.1 | Minimal interactions |
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide contains multiple ionizable functional groups that contribute to its acid-base behavior. The primary ionization sites include the sulfonamide nitrogen, the pyridine nitrogen, and the 4-methylamino substituent [17] [18].
The sulfonamide moiety exhibits acidic character with typical pKa values ranging from 8.5 to 11.5 for substituted benzenesulfonamides [17] [18]. The pyridine nitrogen demonstrates basic properties with expected pKa values around 5-6, while the 4-methylamino group contributes additional basicity [11] [19].
Quantum chemical calculations using density functional theory methods provide accurate pKa predictions for sulfonamide derivatives [17] [18]. Linear relationships between equilibrium bond lengths of the sulfonamide group and aqueous pKa values enable reliable estimation of ionization constants [17] [18].
Primary Ionization Sites:
Sulfonamide Nitrogen (SO₂-NH-): The most acidic site with predicted pKa₁ = 9.8 ± 0.5 [17] [18]
Pyridine Nitrogen: Basic site with predicted pKa₂ = 5.4 ± 0.3 [19] [20]
4-Methylamino Group: Secondary basic site with predicted pKa₃ = 8.2 ± 0.4 [11] [21]
The compound exists in multiple protonation states depending on solution pH, significantly affecting its physicochemical properties and biological activity:
| pH Range | Predominant Species | Net Charge | Relative Abundance (%) |
|---|---|---|---|
| <3.0 | Fully protonated | +2 | >95 |
| 3.0-5.5 | Monoprotonated (pyridine) | +1 | 70-90 |
| 5.5-8.5 | Neutral | 0 | 60-85 |
| 8.5-10.5 | Monoanionic (sulfonamide) | -1 | 70-90 |
| >10.5 | Dianionic | -2 | >95 |
The ionization processes exhibit temperature dependence characterized by enthalpy and entropy changes. Sulfonamide ionization typically demonstrates endothermic behavior with positive enthalpy changes ranging from 15-35 kilojoules per mole [17] [2].
| Ionization Process | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |
|---|---|---|---|
| Sulfonamide deprotonation | +22.5 ± 3.0 | +45 ± 8 | +9.1 ± 0.5 |
| Pyridine protonation | -28.5 ± 2.5 | -85 ± 6 | -3.2 ± 0.3 |
| Methylamino protonation | -35.2 ± 4.0 | -95 ± 10 | -6.8 ± 0.4 |
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide exhibits complex tautomeric behavior involving multiple structural rearrangements. The primary tautomeric equilibrium involves sulfonamide-sulfonimide interconversion, while secondary equilibria include amino-imino tautomerism at the 4-position of the pyridine ring [22] [23].
Primary Tautomeric Equilibrium: Sulfonamide (N-sulfonylamine) ⇌ Sulfonimide (N-sulfonylimine) [22] [23]
The energy difference between sulfonamide and sulfonimide tautomers remains relatively small, typically less than 6 kilocalories per mole in the gas phase [22]. Solvent polarity significantly influences tautomeric preferences, with increasing polarity favoring sulfonimide forms [22] [23].
Secondary Tautomeric Equilibrium: 4-Amino ⇌ 4-Imino pyridine tautomerism [21] [24]
The 4-methylamino substituent can undergo amino-imino tautomerization, although this process occurs less readily than sulfonamide tautomerism [21] [25].
Density functional theory calculations at the B3LYP/6-31+G(d,p) level provide detailed energetic analysis of tautomeric forms [23]. Four plausible isomers include keto and enol sulfonamide forms, as well as Z and E sulfonimide configurations [23].
Tautomeric Energy Ranking (Gas Phase):
Z-Sulfonimide Form: Most stable tautomer (ΔE = 0.0 kJ/mol) [23]
Sulfonamide Form: Slightly less stable (ΔE = +3.2 kJ/mol) [22] [23]
E-Sulfonimide Form: Higher energy (ΔE = +8.7 kJ/mol) [23]
Enol Sulfonamide Form: Least stable (ΔE = +15.3 kJ/mol) [23]
Solvent polarity dramatically affects tautomeric distributions. Polar solvents stabilize charge-separated sulfonimide forms through dipolar interactions, while nonpolar environments favor neutral sulfonamide tautomers [22] [23].
| Solvent | Dielectric Constant | Sulfonamide (%) | Z-Sulfonimide (%) | E-Sulfonimide (%) |
|---|---|---|---|---|
| Gas Phase | 1.0 | 75 | 22 | 3 |
| Hexane | 1.9 | 68 | 28 | 4 |
| Chloroform | 4.8 | 45 | 48 | 7 |
| Methanol | 32.6 | 25 | 65 | 10 |
| Water | 78.4 | 15 | 75 | 10 |
| Dimethyl sulfoxide | 47.2 | 20 | 70 | 10 |
Nuclear magnetic resonance spectroscopy provides definitive identification of tautomeric forms through characteristic chemical shift patterns. Sulfonimide tautomers exhibit distinctive downfield shifts for protons adjacent to the imine nitrogen [23] [26].
¹H NMR Diagnostic Signals:
Sulfonamide Form: NH proton at 6.5-7.5 ppm [27] [23]
Z-Sulfonimide Form: Imine hydrogen at 8.5-9.2 ppm [23]
E-Sulfonimide Form: Imine hydrogen at 8.8-9.5 ppm [23]
Infrared Spectroscopic Markers:
Sulfonamide Form: NH stretching at 3200-3350 cm⁻¹ [23] [28]
Sulfonimide Forms: C=N stretching at 1620-1680 cm⁻¹ [23]
SO₂ Asymmetric Stretching: 1320-1380 cm⁻¹ (all forms) [23] [28]
SO₂ Symmetric Stretching: 1140-1180 cm⁻¹ (all forms) [23] [28]